Cerebroside D
Description
Significance of Glycosphingolipids in Biological Systems
Glycosphingolipids are vital for a wide array of biological processes. They contribute significantly to the structural integrity and fluidity of cell membranes. iomcworld.org Beyond their structural roles, glycosphingolipids are involved in critical cellular events such as cell-cell recognition, cell adhesion, and signal transduction. wikipedia.orgfrontiersin.orgnih.goviomcworld.orgavantiresearch.com They can act as receptors or co-receptors, influencing intracellular signaling pathways upon interaction with specific ligands. iomcworld.org Their diverse carbohydrate structures are key to mediating interactions between individual cells, impacting processes like immune responses and tissue development. wikipedia.orgiomcworld.orgavantiresearch.com Alterations in glycosphingolipid metabolism have also been linked to various diseases, including inherited disorders and neurodegenerative conditions. wikipedia.orgiomcworld.org
Overview of Cerebroside D within the Glycosphingolipid Class
Cerebrosides, also known as monohexosylceramides or ceramide monohexosides (CMHs), constitute a group of neutral glycosphingolipids. frontiersin.orgscielo.brwikipedia.org They are defined by a ceramide molecule linked to a single sugar residue, typically glucose or galactose, via a β-glycosidic linkage. frontiersin.orgwikipedia.orgnih.govscielo.br This single sugar unit distinguishes them from more complex glycosphingolipids like gangliosides, which contain at least one sialic acid residue, or globosides, which have multiple sugar moieties. scielo.brmajordifferences.com
This compound is identified as a specific chemical compound with the molecular formula C43H81NO9. uni.lunih.gov Its placement within the cerebroside class indicates it possesses the fundamental ceramide-monosaccharide structure. While general cerebrosides are found in various organisms including animals, plants, and fungi, the specific occurrence and structural variations define individual cerebrosides like this compound. frontiersin.orglipotype.com Research indicates that some cerebrosides, including those designated with letters like "C" and "D", have been isolated from marine organisms such as sponges. scilit.com
Based on available information, key identifiers for this compound include:
| Property | Value | Source |
| Molecular Formula | C43H81NO9 | uni.lunih.gov |
| PubChem CID | 10147101 | uni.lunih.gov |
Historical and Current Trajectories in Cerebroside Research
The study of cerebrosides dates back to their initial discovery in brain tissue in the 1870s. gerli.comwikipedia.org Early research focused on their identification and basic structural determination, establishing that they are composed of a fatty acid, a long-chain base, and a sugar. gerli.com Galactose was identified as a key hexose (B10828440) component in brain cerebrosides. gerli.com
Historically, cerebrosides were primarily viewed as structural components of cell membranes. scielo.br However, this understanding has evolved significantly. It is now clear that cerebrosides and other glycosphingolipids are dynamic molecules involved in cell growth, differentiation, and signaling. scielo.brgerli.com The realization that cerebrosides can self-aggregate in cellular membranes to form distinct microdomains, or "rafts," has been a key development, highlighting their role in organizing membrane proteins and influencing signal transduction. gerli.com
Current research trajectories in cerebrosides, including specific variants like this compound, continue to explore their diverse biological activities and potential applications. Studies are utilizing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance to elucidate the detailed structures of various cerebrosides, including those found in different organisms like fungi and marine invertebrates. frontiersin.orgscielo.brlipotype.comresearchgate.net The identification and characterization of novel cerebrosides from diverse natural sources remain an active area of investigation, contributing to a broader understanding of glycosphingolipid diversity and function.
Properties
CAS No. |
113773-89-0 |
|---|---|
Molecular Formula |
C43H81NO9 |
Appearance |
Powder |
Origin of Product |
United States |
Biosynthesis, Metabolism, and Catabolism of Cerebroside D
De Novo Biosynthesis Pathways of Cerebrosides
The de novo synthesis of sphingolipids, including the ceramide backbone of cerebrosides, is a multi-step process that primarily occurs in the endoplasmic reticulum (ER). researchgate.netfrontiersin.org This pathway begins with the condensation of L-serine and a fatty acyl-CoA. frontiersin.org
Precursor Utilization and Enzymatic Steps (e.g., Serine, Serine-Palmitoyltransferase, Ceramide Glucosyltransferase)
The initial and rate-limiting step of de novo sphingolipid synthesis is catalyzed by serine palmitoyltransferase (SPT). life-science-alliance.orgnih.gov This enzyme condenses L-serine with palmitoyl-CoA, typically a C16 fatty acyl-CoA, to form 3-ketosphinganine. frontiersin.orglife-science-alliance.orgscielo.brbiorxiv.org SPT is a multi-subunit enzyme, with a core composed of SPTLC1 and SPTLC2, or less commonly SPTLC3 replacing SPTLC2. life-science-alliance.orgbiorxiv.org Both core subunits are required for activity. life-science-alliance.org In some bacteria, a specialized acyl carrier protein (ACP) and acyl-ACP synthetase are involved in providing the acyl substrate to SPT. frontiersin.org
Following the formation of 3-ketosphinganine, it is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketosphinganine reductase. researchgate.netscielo.brnih.govresearchgate.net Sphinganine is then N-acylated by ceramide synthases (CerS), also known as (dihydro)ceramide synthases (LASS), to form dihydroceramide (B1258172). researchgate.netnih.govphysiology.orglipotype.comacs.orgmdpi.com There are several ceramide synthases, each with specificity for fatty acids of different chain lengths. nih.gov
The final step in the formation of ceramide in the de novo pathway is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase. researchgate.netnih.govacs.orgmdpi.com This desaturation occurs between carbons 4 and 5 of the sphingoid base. frontiersin.orgacs.org
Once ceramide is formed, it serves as the precursor for the synthesis of more complex sphingolipids, including cerebrosides. researchgate.netfrontiersin.orgcreative-proteomics.com The biosynthesis of cerebrosides involves the addition of a single sugar moiety, typically glucose or galactose, to the 1-hydroxyl group of ceramide. wikipedia.orgcreative-proteomics.com This glycosylation is catalyzed by UDP-glycosyl ceramide glycosyltransferases (cerebroside synthases). scielo.broup.comresearchgate.nettandfonline.com Ceramide glucosyltransferase (CGT), also known as glucosylceramide synthase (GCS), catalyzes the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (glucocerebroside). scielo.broup.comresearchgate.nettandfonline.compnas.orgbiorxiv.org UDP-galactose galactosyltransferase (GALC) catalyzes the transfer of galactose from UDP-galactose to ceramide to form galactosylceramide (galactocerebroside). creative-proteomics.com Glucosylceramide synthesis occurs on the cytosolic side of the early Golgi membranes, while galactosylceramide synthesis occurs on the lumenal surface of the endoplasmic reticulum and early Golgi membranes. wikipedia.org
Intermediate Metabolite Formation (e.g., 3-Ketosphinganine, Dihydroceramide, Ceramide)
The de novo biosynthesis pathway involves the sequential formation of several key intermediate metabolites:
3-Ketosphinganine: Formed by the condensation of serine and palmitoyl-CoA, catalyzed by SPT. researchgate.netfrontiersin.orglife-science-alliance.orgscielo.brbiorxiv.orgnih.govresearchgate.netmdpi.comremedypublications.com This is the first committed intermediate in the pathway. frontiersin.org
Sphinganine (Dihydrosphingosine): Produced by the reduction of 3-ketosphinganine. researchgate.netscielo.brnih.govresearchgate.netmdpi.comoup.com
Dihydroceramide (N-acyl-sphinganine): Formed by the N-acylation of sphinganine by ceramide synthases. researchgate.netnih.govresearchgate.netphysiology.orglipotype.comacs.orgmdpi.comoup.com These are saturated sphingolipids. sigmaaldrich.com
Ceramide (N-acyl-sphingosine): Generated by the desaturation of dihydroceramide by dihydroceramide desaturase. researchgate.netnih.govresearchgate.netacs.orgmdpi.com Ceramide is a central molecule in sphingolipid metabolism and a precursor for cerebrosides and other complex sphingolipids. researchgate.netfrontiersin.orgcreative-proteomics.com
These intermediates are formed sequentially in the ER, leading to the synthesis of ceramide, which is then transported to the Golgi apparatus for further glycosylation to form cerebrosides and other glycosphingolipids. researchgate.netresearchgate.netmdpi.com
Regulation of Cerebroside Biosynthesis
The biosynthesis of cerebrosides is a tightly regulated process, influenced by genetic factors, hormonal signals, and environmental cues.
Genetic Regulation of Glycosphingolipid Synthases
The expression and activity of the enzymes involved in glycosphingolipid biosynthesis, particularly the glycosyltransferases, are under genetic control. For instance, glucosylceramide synthase (UGCG), the enzyme producing glucocerebroside, has been identified as a direct transcriptional target of the liver X receptor (LXR). pnas.orgbiorxiv.org LXR activation can upregulate UGCG expression, leading to increased glycosphingolipid synthesis. pnas.orgbiorxiv.org Studies have also investigated the promoter regions of glycosphingolipid biosynthesis genes, such as those in the globo series pathway, to understand their transcriptional regulation. geneticsmr.org Genetic mutations in glycosphingolipid biosynthetic genes are rare but can have significant consequences. nih.gov
Hormonal and Environmental Modulators of Synthesis in Cellular Systems
Hormones and environmental factors can modulate cerebroside synthesis in cellular systems. For example, hydrocortisone (B1673445) (cortisol) has been shown to stimulate the synthesis of galactocerebroside and sulfatide in mouse oligodendroglioma cells, increasing the activity of UDP-galactose:hydroxyacyl sphingosine (B13886) galactosyltransferase. nih.gov This effect was mediated through de novo messenger RNA and protein synthesis. nih.gov Removal of serum from the culture medium also enhanced cerebroside and sulfatide synthesis in these cells. nih.gov
Environmental factors such as low temperature have been observed to influence lipid composition, including cerebrosides, in plants like wheat roots, potentially contributing to chilling tolerance. nih.gov Some cerebrosides themselves can act as elicitors, inducing the synthesis of defense compounds in plants. nih.govresearchgate.net The lipid environment and ceramide composition can also affect the surface expression and antibody recognition of cerebroside sulfate (B86663) in liposomes, highlighting the influence of the cellular environment on cerebroside presentation. nih.govacs.org
Enzymatic Degradation and Metabolic Fate of Cerebrosides
The catabolism of cerebrosides primarily occurs in lysosomes, where they are broken down into simpler components through enzymatic hydrolysis. wikipedia.orgcreative-proteomics.com
Galactocerebrosides (B1148508) are degraded by galactocerebrosidase (also known as β-galactosidase or cerebrosidase), which hydrolyzes the glycosidic bond, yielding ceramide and galactose. creative-proteomics.com Deficiencies in galactocerebrosidase activity lead to Krabbe disease, a lysosomal storage disorder characterized by the accumulation of galactocerebrosides and psychosine (B1678307) (galactosylsphingosine). creative-proteomics.comontosight.ai
Glucocerebrosides are hydrolyzed by glucocerebrosidase, which breaks down glucocerebroside into ceramide and glucose. creative-proteomics.com Impaired glucocerebrosidase activity is the cause of Gaucher's disease, another lysosomal storage disorder resulting in the accumulation of glucocerebrosides. creative-proteomics.comontosight.ai
Sulfatides (B1148509), which are sulfated galactocerebrosides, are degraded by arylsulfatase A (cerebroside-sulfatase). ontosight.aiontosight.ainih.gov This enzyme removes the sulfate group, producing cerebroside (galactocerebroside) and sulfate. ontosight.ai Deficiency in arylsulfatase A leads to metachromatic leukodystrophy. ontosight.aiontosight.ai
Following lysosomal degradation, the resulting ceramide can be further metabolized by ceramidase to yield sphingosine and a free fatty acid. researchgate.netsigmaaldrich.comnih.gov Sphingosine can then be re-acylated to form ceramide in the salvage pathway, or phosphorylated by sphingosine kinase. researchgate.net The released sugar moieties (glucose or galactose) enter general metabolic pathways.
Studies on the metabolic fate of cerebroside fatty acids have indicated the presence of metabolic pools with different turnover rates. umich.edu The digestibility of dietary plant cerebrosides in the digestive tract involves hydrolysis to ceramide and free sphingoid bases, although the absorption and metabolic fate of plant-derived sphingoid bases may differ from those of mammalian origin. nih.gov
The balance between cerebroside biosynthesis and degradation is crucial for maintaining cellular homeostasis, and disruptions in these pathways are associated with various diseases, particularly lysosomal storage disorders affecting the nervous system. creative-proteomics.comontosight.ai
Molecular and Cellular Biology of Cerebroside D
Cerebroside D Integration and Dynamics within Biological Membranes
This compound, like other glycosphingolipids, is a fundamental building block of cellular membranes, contributing to their structural integrity and functional properties aimspress.com. Its amphipathic nature, with a hydrophobic ceramide portion and a hydrophilic sugar residue, drives its arrangement into lipid bilayers, where the hydrophobic tails face inward and the hydrophilic head group extends outward into the aqueous environment creative-proteomics.com. This specific orientation allows this compound to interact with both the lipid environment of the membrane and extracellular molecules creative-proteomics.com.
Participation in Lipid Raft Organization and Microdomain Formation
This compound is a key component enriched in lipid rafts, which are dynamic, nanoscale microdomains within the cell membrane mdpi.comresearchgate.netresearchgate.netwikipedia.org. These microdomains are characterized by their enrichment in cholesterol and sphingolipids, including cerebrosides wustl.edumdpi.comresearchgate.netvaia.comnih.gov. Cerebrosides, as glycosphingolipids, are considered prime players in the formation and spatial organization of these domains researchgate.net. Their inclination towards forming liquid-ordered phases in membranes, even in the absence of cholesterol, highlights their significant role in domain formation wustl.eduresearchgate.net. Lipid rafts serve as platforms for organizing and concentrating various cellular processes, including signal transduction and cell recognition mdpi.comresearchgate.netvaia.com. The tight packing of lipid acyl chains in rafts contributes to their resistance to solubilization by non-ionic detergents wustl.edu.
This compound in Cellular Signaling and Communication
This compound participates in various cell signaling pathways, impacting a range of cellular processes creative-proteomics.com. Sphingolipids, in general, are recognized as important signaling molecules in eukaryotic cells researchgate.net.
Modulation of Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, NF-κB, AP-1)
This compound and related sphingolipids can influence the activity of membrane-bound receptors and signaling molecules creative-proteomics.com. Research on soya-cerebroside, a type of cerebroside, has demonstrated its ability to modulate specific signal transduction pathways, particularly in the context of inflammatory responses. Studies have shown that soya-cerebroside can diminish the phosphorylation of ERK, a component of the MAPK pathway tandfonline.comtandfonline.com. While it did not appear to significantly affect p38 or JNK phosphorylation in these studies, the inhibition of ERK signaling was implicated in the reduced production of inflammatory cytokines like IL-1β, IL-6, and IL-8 tandfonline.comtandfonline.com. Furthermore, soya-cerebroside has been found to inhibit the phosphorylation of NF-κB and AP-1, key transcription factors involved in regulating inflammatory responses tandfonline.comtandfonline.com. The PI3K/Akt pathway is another significant signal transduction network in eukaryotic cells involved in processes like cell survival and growth, and it interacts with other pathways including NF-κB nih.gov. Sphingolipids and their metabolites are crucial regulators of tumor cell growth, differentiation, senescence, and programmed cell death bohrium.com. Cerebrosides have been suggested to act as activating or modulating elements of membrane-associated signaling cascades controlling major cellular events oup.com.
Intercellular Recognition and Adhesion Processes
The hydrophilic sugar residue of this compound extends from the cell surface and can interact with extracellular molecules, facilitating cell-cell recognition and adhesion processes creative-proteomics.comlongdom.org. This interaction is critical for various biological events, including tissue development, immune responses, and cell migration creative-proteomics.com. Cerebrosides, along with other glycolipids, contribute to intercellular contact, biological recognition, and cell aggregation longdom.orgvaia.com. Adhesion molecules, some of which are localized in lipid rafts where cerebrosides are found, facilitate cell-cell and cell-matrix interactions important for tissue morphogenesis mdpi.com. Gangliosides, which are synthesized from cerebrosides, are also known to mediate cell-cell recognition through interactions between their glycans and complementary binding proteins (lectins) on apposing cells, influencing processes ranging from adhesion to the control of intracellular signaling nih.gov.
Influence on Cell Growth, Differentiation, and Programmed Cell Death
Regulation of Cell Proliferation and Morphogenesis
Research indicates that this compound can influence cell proliferation, particularly in activated T lymphocytes. Studies have shown that this compound inhibits the proliferation of T cells that have been activated by agents such as concanavalin (B7782731) A or a combination of anti-CD3 and anti-CD28 antibodies. nih.gov This inhibitory effect appears to be linked to the compound's ability to prevent activated T cells from progressing through the S phase and G2/M phase of the cell cycle. nih.gov
While the direct effects of this compound on morphogenesis are not as extensively documented, other cerebrosides have been shown to act as mediators that regulate cell growth and stimulate cell morphogenesis in various biological systems, including plants and fungi. researchgate.netplos.orgscielo.br These broader findings on cerebrosides suggest a potential, albeit not yet fully elucidated for this compound specifically, role in influencing cellular shape and structural organization. Cerebrosides in general are known to play important roles in major cellular processes including growth, morphogenesis, and cell differentiation, and they can affect cell signaling by controlling the assembly and specific activities of plasma membrane proteins. scielo.brnih.gov
Induction of Apoptosis in Activated Cellular Systems
A significant area of research for this compound is its capacity to induce apoptosis, or programmed cell death, in activated cellular systems, particularly activated T cells. Studies have demonstrated that this compound treatment leads to apoptosis in activated T lymphocytes in a dose-dependent manner. nju.edu.cn
The mechanism by which this compound induces apoptosis in these cells involves the cleavage of key proteins in the apoptotic pathway, including caspase 3, caspase 9, caspase 12, and PARP. nih.govnju.edu.cnosti.gov These findings suggest that this compound may trigger apoptosis through both endoplasmic reticulum stress-mediated and intrinsic mitochondrion-dependent apoptotic pathways. nju.edu.cn This induction of apoptosis in activated T cells is considered a potential strategy for addressing conditions characterized by excessive T cell activation, such as colonic inflammation. nih.govnju.edu.cn
The following table summarizes the effects of this compound on activated T cells:
| Effect | Observation | Key Markers/Pathways Involved | Source |
| Inhibition of Proliferation | Prevents cells from entering S and G2/M phases in activated T cells. | Cell cycle progression | nih.gov |
| Induction of Apoptosis | Dose-dependent induction of programmed cell death in activated T cells. | Caspase 3, Caspase 9, Caspase 12, PARP cleavage; ER stress; Mitochondrion-dependent pathway | nih.govnju.edu.cnosti.gov |
Involvement in Cellular Development and Fate Determination
Cerebrosides, as a class of glycosphingolipids, are recognized for their involvement in a wide range of biological activities, including cellular development. researchgate.net They are considered essential for proper embryonic development and organogenesis, influencing cell lineage specification and tissue morphogenesis. creative-proteomics.com In postnatal development and tissue regeneration, cerebrosides support cell proliferation and tissue repair, highlighting their importance in maintaining tissue integrity and function. creative-proteomics.com
While research specifically on this compound's direct role in cellular development and fate determination is limited in the provided search results, the broader context of cerebrosides suggests a potential influence. Cerebrosides are involved in intracellular communication and cellular development. researchgate.net They can participate in signal transduction pathways by influencing the activity of membrane-bound receptors and signaling molecules, which can affect downstream signaling cascades involved in cell growth, differentiation, and apoptosis. creative-proteomics.com
Cell fate determination is a fundamental process in developmental biology where a cell becomes committed to a specific developmental pathway, leading to differentiation into a particular cell type. ramauniversity.ac.innumberanalytics.com This process involves a series of molecular and cellular changes that restrict a cell's potential. ramauniversity.ac.in The precise regulation of this process is crucial for the proper development and function of organisms. numberanalytics.com Given the role of other cerebrosides in influencing cell signaling, growth, and differentiation, further research may elucidate if and how this compound specifically participates in these complex processes of cellular development and fate determination.
Contributions of Cerebroside D to Disease Pathogenesis Molecular and Cellular Mechanisms
Involvement in Neurological and Neurodegenerative Processes
The nervous system, with its high concentration of lipids, is particularly sensitive to changes in sphingolipid metabolism. Cerebrosides are critical for the proper function and maintenance of neural tissues. creative-proteomics.com
Galactocerebrosides (B1148508), a class to which Cerebroside D belongs, are fundamental components of the myelin sheath, the insulating layer that surrounds nerve fibers and is essential for the rapid and efficient conduction of nerve impulses. creative-proteomics.comnih.gov The dense network of hydrogen bonds formed by cerebroside molecules contributes to the compact and stable structure of the myelin membrane. uni-koeln.de
Molecular alterations leading to deficiencies or imbalances in cerebrosides can severely compromise myelin integrity. creative-proteomics.com For instance, the genetic ablation of ceramide galactosyltransferase, a key enzyme in cerebroside biosynthesis, results in a complete lack of galactocerebrosides and sulfatides (B1148509), leading to a breakdown of myelin's insulating properties and severe dysmyelination. uni-koeln.deresearchgate.net This highlights the indispensable role of these lipids in maintaining the structural and functional integrity of the myelin sheath. creative-proteomics.com In demyelinating disorders like multiple sclerosis and Krabbé's disease, a significant decrease in galactosylceramides is observed, which is associated with oligodendrocyte degeneration and impaired nerve function. nih.gov While these findings relate to the broader class of galactocerebrosides, they underscore the critical importance of maintaining appropriate levels and composition of these lipids, including specific species like this compound, for neurological health.
| Condition | Associated Molecular Alteration Involving Cerebrosides | Functional Consequence | Reference |
|---|---|---|---|
| Multiple Sclerosis | Decrease in myelin galactosylceramides; considered a target for autoaggressive attack. | Demyelination, impaired nerve impulse conduction. | creative-proteomics.comnih.gov |
| Krabbé's Disease | Deficiency of cerebroside β1-1 glycosidase, leading to a significant decrease in galactosylceramide (GalCer). | Accumulation of cytotoxic psychosine (B1678307), oligodendrocyte degeneration, and dysmyelination. | nih.gov |
| Ceramide Galactosyltransferase (CGT) Knockout Models | Absence of galactocerebrosides and sulfatides. | Breakdown of axon insulation, loss of saltatory conduction, increased myelin membrane fluidity. | uni-koeln.deresearchgate.net |
Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids, including cerebrosides. nih.govnih.gov These platforms are crucial for organizing signaling molecules, receptors, and ion channels, thereby regulating vital neuronal processes such as signal transduction, synaptic transmission, and neuronal growth. nih.govresearchgate.netfrontiersin.org
The lipid composition of these rafts is critical for their function, and alterations are frequently associated with neurodegenerative diseases. nih.gov Changes in the levels of specific lipids, such as cerebrosides, can disrupt the integrity of lipid rafts and perturb the signaling pathways that rely on them. nih.gov For example, dysregulation of lipid metabolism affects the lateral organization of molecules within the rafts, which can modify protein-protein interactions and signaling cascades. nih.govmdpi.com In the context of aging and neurodegenerative disorders like Alzheimer's disease, significant alterations in the lipid composition of rafts, including changes in cerebrosides, have been reported. nih.govnih.gov This dysregulation can impact the function of multiprotein complexes involved in brain homeostasis, potentially contributing to synaptic dysfunction and neuronal damage. researchgate.netnih.gov
Role in Oncological Pathogenesis
The metabolism of sphingolipids is often reprogrammed in cancer, affecting the balance between pro-death and pro-survival signals. nih.govmdpi.com Ceramide, the central molecule in sphingolipid metabolism from which cerebrosides are derived, is generally considered a tumor-suppressive lipid that can induce cell cycle arrest and apoptosis. gavinpublishers.com
Cancer cells frequently exhibit altered expression of enzymes involved in sphingolipid metabolism to maintain low levels of pro-apoptotic ceramides (B1148491) and high levels of pro-survival sphingosine-1-phosphate (S1P). mdpi.comgavinpublishers.comfrontiersin.org This "sphingolipid rheostat" is critical for cancer progression, metastasis, and drug resistance. nih.gov Dysregulation can occur at multiple points in the pathway, including the synthesis and degradation of cerebrosides. For instance, increased activity of enzymes that convert ceramide into other molecules, such as glucosylceramide synthase (which produces glucocerebrosides), can lower ceramide levels and contribute to drug resistance. frontiersin.org Conversely, therapies that aim to increase ceramide levels, potentially by modulating the activity of cerebrosidases or other related enzymes, are being explored as anti-cancer strategies. mdpi.commdpi.com The specific profile of sphingolipid alterations can vary between cancer types, suggesting that molecules like this compound could have context-dependent roles in tumor pathogenesis. nih.gov
The tumor suppressor protein p53 is a critical regulator of cell fate, and its activity is tightly controlled by the E3 ubiquitin ligase Mdm2. nih.gov Under normal conditions, Mdm2 targets p53 for degradation, keeping its levels low. mdpi.com Disrupting the Mdm2-p53 interaction is a key strategy in cancer therapy to reactivate p53 and induce apoptosis in tumor cells. nih.gov
While direct interaction of this compound with the Mdm2-p53 complex has not been specifically detailed, its metabolic precursor, ceramide, is a well-established pro-apoptotic molecule. gavinpublishers.com Elevated ceramide levels can trigger cell death pathways that may involve p53. The antiproliferative effects of many bioactive compounds are attributed to their ability to alter sphingolipid metabolism to increase intracellular ceramide concentrations. gavinpublishers.com Such mechanisms can include activating enzymes that generate ceramide or inhibiting enzymes that consume it. gavinpublishers.com Therefore, the potential antiproliferative effects of compounds like this compound could be mediated indirectly through the modulation of ceramide levels, which in turn can influence downstream apoptotic signaling cascades that are often dependent on functional p53.
Mechanisms in Inflammatory and Immune-Mediated Conditions
Emerging evidence indicates that specific cerebrosides can exert significant immunomodulatory effects. Research on this compound has demonstrated its potential to mitigate inflammatory responses, particularly in the context of immune-mediated conditions like inflammatory bowel disease.
In a murine model of experimental colitis, this compound was shown to significantly alleviate disease severity. nih.gov Its mechanism of action involves the direct targeting of activated T lymphocytes, which are key drivers of the inflammatory process. nih.gov this compound treatment led to a concentration-dependent decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-1beta (IL-1β), within the intestinal tissue. nih.gov Concurrently, it markedly increased the serum level of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov
Furthermore, this compound was found to inhibit the proliferation of activated T cells and induce their apoptosis. This was evidenced by the cleavage of caspases 3, 9, and 12, as well as PARP. nih.gov Notably, the compound did not affect naive lymphocytes, suggesting a targeted action on the activated immune cells that perpetuate the inflammatory cascade. nih.gov These findings highlight a multi-targeted anti-inflammatory mechanism of this compound, positioning it as a molecule of interest in the study of immune-mediated pathologies.
| Parameter | Effect of this compound in Experimental Colitis Model | Reference |
|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) | Decreased levels in intestinal tissue. | nih.gov |
| Anti-inflammatory Cytokine (IL-10) | Increased level in serum. | nih.gov |
| Activated T Lymphocytes | Inhibited proliferation and induced apoptosis. | nih.gov |
| Cell Cycle of Activated T cells | Prevented entry into S and G2/M phases. | nih.gov |
| Apoptosis Markers | Induced cleavage of caspase 3, 9, 12, and PARP. | nih.gov |
Host-Pathogen Interactions
Fungal cerebrosides, a class to which this compound belongs, are integral components of the fungal cell membrane and play a critical role in the interplay between pathogenic fungi and their hosts. These molecules are not merely structural lipids but are bioactive compounds that are essential for fungal growth, differentiation, and pathogenicity scielo.br.
Manipulation by Pathogens and Influence on Immune Functions
Fungal pathogens utilize cerebrosides to facilitate their survival and proliferation within a host organism. These glycosphingolipids are deeply involved in fundamental cellular processes such as morphological transitions, for example, the switch between yeast and hyphal forms in dimorphic fungi nih.gov. This transition is often a key virulence factor, enabling tissue invasion and evasion of host immune cells. By regulating their own growth and morphogenesis, pathogens indirectly manipulate the host environment to establish a successful infection scielo.br.
The unique structure of fungal cerebrosides, which differs from those found in mammals, means they can be recognized by the host immune system. However, the precise mechanisms by which specific cerebrosides like this compound directly influence host immune cell functions such as cytokine signaling or T-cell activation remain an active area of investigation. The primary role identified in host-pathogen interactions is their necessity for the pathogen's own biological processes, which are a prerequisite for any subsequent influence on the host's immune response researchgate.net.
Antifungal Research Targets
The essential role of cerebrosides in fungal viability and their structural distinction from mammalian sphingolipids make them a prime target for the development of novel antifungal therapies scielo.br. The biosynthesis of sphingolipids is a complex pathway, and several enzymes involved are unique to fungi and crucial for their survival nih.gov.
Inhibiting the production of cerebrosides can disrupt fungal cell growth and morphogenesis, thereby reducing virulence. Research has focused on identifying inhibitors for key enzymes in the fungal sphingolipid biosynthesis pathway. Since these lipids are often not found in mammalian cells, drugs targeting their synthesis would be expected to have high specificity for the pathogen, leading to fewer side effects for the host lipotype.com. This targeted approach offers a promising alternative to current antifungal agents, many of which face challenges with resistance and host toxicity scielo.br.
| Fungal Genus | Role of Cerebrosides | Implication for Antifungal Research |
|---|---|---|
| Candida | Involved in morphological transitions and growth nih.gov | Biosynthesis pathway is a potential target for new drugs. |
| Cryptococcus | Essential for fungal growth and differentiation nih.gov | Targeting cerebroside synthesis can inhibit pathogen viability. |
| Aspergillus | Contribute to growth and morphogenesis nih.gov | Offers a specific target not present in human cells. |
| Magnaporthe | Produces cerebroside elicitors that interact with host plants scielo.br | Understanding its role can inform strategies to block infection. |
Structure Function Relationships Sar and Molecular Engineering of Cerebroside D Analogs
Impact of Sphingoid Base and Fatty Acyl Chain Modifications on Biological Activity
The ceramide portion of a cerebroside, comprising the sphingoid base and an N-linked fatty acyl chain, forms the lipid anchor of the molecule and is a key determinant of its biological function. Modifications to either of these hydrocarbon chains can significantly alter the molecule's behavior and its interactions within the cellular environment.
The sphingoid base , typically sphingosine (B13886) in animals, provides the fundamental backbone of the cerebroside. creative-proteomics.com Variations in its chain length, degree of saturation, and hydroxylation pattern can influence how the cerebroside integrates into the cell membrane and interacts with other lipids and proteins. For example, fungal cerebrosides often contain a unique 9-methyl-4,8-sphingadienine base, which is implicated in morphological transitions and fungal growth. scielo.brnih.gov The presence of an additional hydroxyl group, creating a phytosphingosine (B30862) base, is common in plants and fungi and alters the hydrogen-bonding capacity of the molecule. semanticscholar.org
The fatty acyl chain exhibits significant variability, and its characteristics are strongly linked to the biological activity of the cerebroside. Key modifiable features include:
Chain Length: The length of the fatty acid, which typically ranges from 14 to 24 carbons, directly impacts the physical properties of the cell membrane. creative-proteomics.com Longer chains increase the melting temperature and can promote the formation of more ordered, rigid membrane domains (lipid rafts). wikipedia.orgcreative-proteomics.com The importance of acyl chain length is highlighted in studies of fungal cerebrosides, where it was found to be a critical determinant of biological activity. researchgate.net In some cases, very long-chain fatty acids are essential for specific functions, such as maintaining the skin's water barrier, while long-chain (e.g., C16-C18) ceramides (B1148491) have been linked to metabolic dysfunction. mdpi.comnih.gov
Saturation: The presence of double bonds (unsaturation) in the fatty acyl chain introduces kinks, which disrupts tight lipid packing and increases membrane fluidity. creative-proteomics.com The specific position of these double bonds can also be critical for biological recognition and function. nih.gov
Hydroxylation: The addition of a hydroxyl group to the fatty acid (typically at the alpha-position) is a common modification. This increases the polarity of the lipid portion of the molecule, affecting its interactions and stability within the membrane.
The table below summarizes research findings on how fatty acyl chain length influences the biological activity of cerebrosides in a specific fungus.
| Cerebroside Fraction | N-Acyl Chain Composition | Carbon Atoms in Acyl Chain | Biological Activity (Fruiting-inducing) |
| I | N-2'-hydroxypentadecanoyl / N-2'-hydroxyhexadecanoyl | 15 / 16 | Active |
| II | N-D-2'-hydroxyhexadecanoyl | 16 | Active |
| III | N-2'-hydroxyheptadecanoyl | 17 | Active |
| IV | N-2'-hydroxyoctadecanoyl | 18 | Active |
| V | N-2'-hydroxytetracosanoyl | 24 | Inactive |
This table is based on data from studies on cerebrosides isolated from Schizophyllum commune, where the primary structural difference between biologically active and inactive fractions was the length of the fatty acyl chain.
Stereochemical Influence on Functional Specificity
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor that dictates the functional specificity of cerebrosides. The precise spatial orientation of hydroxyl groups on both the sphingoid base and the sugar moiety, as well as the configuration of the glycosidic bond, determines how the molecule is recognized by enzymes and receptors.
The ceramide backbone itself contains multiple chiral centers. The specific stereoisomer (D-erythro) of sphingosine is predominantly found in mammalian cells. Alterations to this stereochemistry can render the molecule unrecognizable by the enzymes responsible for its synthesis and metabolism, such as ceramide synthases and ceramidases. nih.gov This ensures tight regulation of sphingolipid metabolic pathways. The stereochemistry of the ceramide portion is crucial for its role in signaling pathways that regulate processes like apoptosis and cell proliferation. researchgate.net
Glycosidic Linkage Configuration and Biological Recognition
Perhaps the most dramatic example of stereochemical influence is the configuration of the glycosidic linkage that connects the sugar to the ceramide. In mammals, this is almost exclusively a beta (β) linkage. creative-proteomics.comnih.gov This β-configuration is the prototypical and most abundant form, providing stability and defining the standard roles of galactosylceramides in the myelin sheath and glucosylceramides as precursors for more complex glycosphingolipids. wikipedia.orgcreative-proteomics.com
In stark contrast, cerebrosides with an alpha (α) glycosidic linkage, which are rare in nature but can be synthesized, exhibit profoundly different biological activities. The classic example is α-galactosylceramide (α-GalCer), a potent immunostimulatory agent. creative-proteomics.com Unlike its β-linked counterpart, α-GalCer is specifically recognized by the CD1d protein on antigen-presenting cells and presented to Natural Killer T (NKT) cells. creative-proteomics.com This interaction triggers a powerful immune response, demonstrating how a single stereochemical change at the anomeric carbon completely alters the molecule's biological recognition and function from a structural component to a potent signaling molecule.
Furthermore, this stereochemical specificity extends to enzyme-substrate interactions. Research on cerebroside sulphotransferase (CST), an enzyme that synthesizes sulfatides (B1148509), has shown that β-galactosylceramide analogs act as substrates. However, the α-linked analog, α-galactosylceramide, was not a substrate but instead acted as a competitive inhibitor of the enzyme. nih.govnih.gov
The following table contrasts the properties and biological recognition of α- and β-galactosylceramide.
| Feature | β-Galactosylceramide (β-GalCer) | α-Galactosylceramide (α-GalCer) |
| Glycosidic Linkage | Beta (β) | Alpha (α) |
| Natural Abundance | High in mammals, major component of myelin wikipedia.orgcreative-proteomics.com | Rare in nature |
| Primary Function | Structural role in membranes, precursor for sulfatides creative-proteomics.com | Potent immunostimulant creative-proteomics.com |
| Immune Recognition | Not a significant ligand for NKT cells | Recognized by CD1d; potent activator of NKT cells creative-proteomics.com |
| Enzyme Interaction (CST) | Substrate for sulfation nih.govnih.gov | Competitive inhibitor nih.govnih.gov |
Design of Modified Cerebrosides for Targeted Research Applications
The detailed understanding of cerebroside SAR has enabled the rational design and synthesis of modified analogs for specific research applications. By systematically altering the sphingoid base, fatty acyl chain, or sugar moiety, scientists can create powerful tools to probe biological pathways, inhibit specific enzymes, or elicit desired cellular responses.
Key strategies in the design of modified cerebrosides include:
Enzyme Inhibition: As demonstrated with α-galactosylceramide and CST, modifying the glycosidic linkage or the ceramide structure can convert a substrate into a competitive inhibitor. nih.gov This approach is valuable for creating tools to study enzyme function and is a therapeutic strategy for substrate reduction therapy in lysosomal storage diseases like Metachromatic Leukodystrophy. nih.gov
Creating Molecular Probes: To visualize and track the movement and metabolism of cerebrosides within cells, analogs can be synthesized with reporter tags. For instance, replacing a portion of the ceramide with a functional group like an azide (B81097) allows for the attachment of fluorescent dyes or other labels via "click chemistry." This enables detailed studies of the molecule's trafficking and localization without drastically altering its fundamental properties.
Modulating Immune Responses: The discovery of α-GalCer's potent activity has spurred the synthesis of a wide array of analogs to fine-tune the immune response. Modifications to the fatty acyl chain of α-GalCer—altering its length or introducing phenyl groups—can bias the resulting NKT cell response towards different cytokine profiles, which is a key goal in developing treatments for cancer or autoimmune diseases.
Improving Pharmacological Properties: Natural cerebrosides often have poor solubility and bioavailability. Molecular engineering can be used to create analogs with improved drug-like properties. This can involve simplifying the structure, such as replacing the complex ceramide tail with a more synthetically accessible scaffold, to create probes or therapeutic candidates that are easier to produce and deliver. nih.gov
Through such targeted molecular engineering, cerebroside analogs are transitioned from simple structural lipids into sophisticated tools for dissecting complex biological systems.
Advanced Analytical Methodologies for Cerebroside D Research
Chromatographic Techniques for Separation and Purification
The isolation of pure Cerebroside D from crude biological extracts is a critical first step in its analysis. This is typically achieved through a multi-step chromatographic process that separates lipids based on their physicochemical properties, such as polarity.
Initial extraction from the source organism, for instance, the starfish Ceramaster patagonicus, is often performed using a solvent system like chloroform-methanol-water. The resulting lipid extract, a complex mixture of various compounds, is then subjected to column chromatography. Silica (B1680970) gel is a commonly used stationary phase for the initial fractionation of the lipid extract. Elution with a gradient of solvents, such as chloroform-methanol mixtures with increasing polarity, allows for the separation of lipid classes. The fractions containing cerebrosides are identified through preliminary analysis, often using thin-layer chromatography.
Final purification to isolate individual cerebrosides, including Ophidiothis compound, is frequently accomplished using High-Performance Liquid Chromatography (HPLC), often in a semi-preparative mode with a reverse-phase column (e.g., C18). nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a robust, rapid, and cost-effective planar chromatographic technique widely used for the separation and analysis of lipid mixtures, including cerebrosides. nih.govnih.gov It offers enhanced separation efficiency and detection limits compared to classical TLC.
In the context of this compound research, HPTLC serves multiple purposes:
Screening: Rapidly analyzing fractions from column chromatography to identify those containing cerebrosides.
Separation: Resolving different cerebroside species from one another. Cerebrosides with α-hydroxylated fatty acids, for example, will have different retention factors (Rƒ) compared to those with non-hydroxylated fatty acids, often appearing as distinct spots. researchgate.net
Quantification: When used with a densitometer, HPTLC can provide quantitative information on the amount of a specific cerebroside in a sample.
For visualization, specific reagents are employed. Orcinol-sulfuric acid spray is a classic choice, which upon heating, yields violet-colored spots for glycolipids, allowing for their specific detection on the HPTLC plate. nih.gov The resulting chromatogram provides a fingerprint of the lipid composition of the sample. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful and indispensable tool in modern lipidomics, providing both separation and detailed structural information in a single analysis. For cerebroside analysis, LC-MS is employed for the in-depth profiling and characterization of individual molecular species within a purified sample or a complex mixture. nih.gov
The liquid chromatography component separates the different cerebroside molecules based on factors like the length and degree of unsaturation of their fatty acid and sphingoid base chains. The eluent from the LC column is then introduced into the mass spectrometer. This hyphenated technique allows for the sensitive detection and structural characterization of numerous glycosphingolipid species present in a biological sample. nih.gov
Spectrometric Approaches for Structural Elucidation
Once this compound is purified, its exact chemical structure is determined using a combination of spectrometric techniques. These methods provide detailed information about the molecule's mass, elemental composition, and the three-dimensional arrangement of its atoms.
Mass Spectrometry (FAB-MS, ESI-MS, CID-MS, MALDI-TOF)
Mass spectrometry (MS) is fundamental to determining the molecular weight and formula of a cerebroside and for sequencing its components (sugar, fatty acid, and sphingoid base). Various ionization techniques are utilized:
Fast Atom Bombardment (FAB-MS): An older "soft" ionization technique that has been historically used for the analysis of glycosphingolipids.
Electrospray Ionization (ESI-MS): A modern and widely used soft ionization technique, particularly effective when coupled with liquid chromatography (LC-MS). ESI allows for the generation of intact molecular ions from the cerebroside molecules, often as adducts with sodium ([M+Na]⁺) or as deprotonated molecules ([M-H]⁻). nih.gov High-Resolution ESI-MS (HR-ESI-MS) can provide highly accurate mass measurements, enabling the determination of the elemental formula.
Collision-Induced Dissociation (CID-MS): Also known as tandem mass spectrometry (MS/MS), this technique involves selecting the molecular ion of the cerebroside and fragmenting it by collision with an inert gas. The resulting fragmentation pattern provides a wealth of structural information. Key fragment ions can reveal the identity of the sugar headgroup, the fatty acid, and the long-chain base. For instance, the fragmentation of Ophidiothis compound would yield specific ions corresponding to the loss of the sugar moiety and characteristic fragments from the ceramide backbone.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique particularly useful for analyzing complex mixtures and for imaging applications. It provides rapid determination of the molecular weights of the various cerebrosides present in a sample. researchgate.net
Interactive Table: Representative Mass Spectrometry Data for Cerebroside Analysis
| Technique | Ion Type | Information Obtained | Typical Observation for a Cerebroside |
| HR-ESI-MS | [M+Na]⁺ or [M-H]⁻ | Accurate mass of the intact molecule | Determination of the elemental formula of the specific this compound species. |
| ESI-MS/MS (CID) | Fragment Ions | Structural details of components | Loss of the hexose (B10828440) unit, characteristic ions for the sphingoid base and fatty acid. |
| MALDI-TOF | [M+H]⁺ or [M+Na]⁺ | Molecular weight distribution in a sample | Rapid profiling of different cerebroside species in a purified fraction. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D-¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules like this compound. It provides information on the connectivity and spatial relationship of all atoms in the molecule.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. For this compound, characteristic signals in the ¹H NMR spectrum would include the anomeric proton of the sugar (indicating its stereochemistry, e.g., β-linkage), signals for the long aliphatic chains of the ceramide moiety, and signals for the amide proton. mdpi.com
2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different building blocks of the molecule (e.g., linking the sugar to the ceramide and the fatty acid to the sphingoid base).
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, helping to determine the stereochemistry.
The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive determination of the structure of Ophidiothis compound, including the nature of the sugar, the structure of the fatty acid and sphingoid base, and the stereochemistry of all chiral centers. mdpi.com
Interactive Table: Key NMR Signals for Cerebroside Structural Elucidation
| NMR Experiment | Nucleus | Key Signal Region/Correlation | Structural Information Revealed |
| ¹H NMR | ¹H | ~4.2-4.5 ppm (d) | Anomeric proton, confirms β-linkage of the sugar. |
| ¹³C NMR | ¹³C | ~103 ppm | Anomeric carbon of the glucopyranose unit. |
| ¹³C NMR | ¹³C | ~175 ppm | Carbonyl carbon of the amide linkage. |
| HMBC | ¹H, ¹³C | Correlation between anomeric proton (H-1') and C-1 of the sphingoid base | Confirms the glycosidic linkage point. |
| COSY | ¹H | Correlations within the sugar spin system | Confirms the identity of the sugar (e.g., glucose). |
Methods for Isomeric Differentiation and Quantification
The structural complexity of cerebrosides, arising from variations in the sugar headgroup, the sphingoid base, and the fatty acyl chain, presents a significant analytical challenge. Distinguishing between isomers—molecules with the same mass but different stereochemistry or substituent positions—requires sophisticated analytical methodologies. Differentiating these isomers is crucial as their biological functions can vary significantly. nih.gov Advanced techniques, primarily centered around mass spectrometry and chromatography, have been developed for both the qualitative differentiation and quantitative analysis of cerebroside isomers.
Methodologies for isomeric differentiation largely focus on three key structural features: the monosaccharide head group (e.g., glucose vs. galactose), the anomeric linkage of the sugar (α vs. β), and the position of double bonds within the lipid backbone. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a foundational technique. nih.gov While traditional HPLC can separate diastereomers like glucosylceramides and galactosylceramides, it often requires long analysis times. nih.govwikipedia.org For more complex separations, such as cis/trans isomers in plant-derived glucosylceramides, specialized HPLC systems with tandem high-carbon columns are employed.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for isomer differentiation. nih.govresearchgate.net By analyzing the fragmentation patterns of precursor ions, structural differences can be elucidated. acs.org However, shotgun MS analysis alone is often insufficient to distinguish between isomeric species. nih.gov
A more advanced approach involves gas-phase ion chemistry within a mass spectrometer. nih.gov This strategy uses a shotgun-based method where cerebroside ions are chemically modified in the gas phase to enable the differentiation of stereoisomers. One such technique involves forming a charge-inverted complex with a metal-ligand, such as [n-HexCer−H+MgTerpy]⁺. Subsequent collision-induced dissociation (CID) of this complex yields diagnostic product ions that are unique to specific isomers, allowing for the distinction between monosaccharide head groups and the anomeric glycosidic linkage. nih.gov This method has been successfully applied to differentiate and quantify mixtures of three isomeric cerebrosides. nih.gov For identifying the position of double bonds in the fatty acyl chain, further fragmentation (MS³) of selected product ions can be performed. nih.gov
Quantification of this compound and its isomers can be achieved through several methods. HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a well-established method for quantifying total cerebrosides. semanticscholar.orgresearchgate.net This technique demonstrates good linearity, with standard curves for cerebroside quantification achieving regression correlation coefficients above 0.997. semanticscholar.org
For isomer-specific quantification, LC-MS/MS is the preferred method. mdpi.com The shotgun mass spectrometry strategy using ion chemistry not only differentiates isomers but also allows for their relative and absolute quantification from a single analysis. nih.gov This approach can achieve absolute quantification by spiking the sample with a single, known amount of an analytical standard that is not naturally present in the sample, thus avoiding the need to generate individual calibration curves for each isomer. nih.gov This has been demonstrated in the analysis of cerebroside isomers from porcine brain extract, where the absolute quantities of β-GlcCer(d18:1/16:0) and β-GalCer(d18:1/16:0) were determined. nih.gov
The table below summarizes key analytical techniques and their specific applications in the analysis of cerebroside isomers.
| Analytical Technique | Application | Key Findings/Capabilities |
| HPLC-ELSD | Quantification of total cerebrosides in foodstuffs. semanticscholar.orgresearchgate.net | Provides accurate quantification with good linearity (R² > 0.997). semanticscholar.org |
| LC-MS/MS | Separation and quantification of specific isomers (e.g., cis/trans). | Enables profiling of intact glucosylceramide species without prior chemical degradation. |
| Shotgun MS with Ion Chemistry | Differentiation and quantification of stereoisomers (head group and anomeric linkage). nih.gov | Allows for both relative and absolute quantification using a single internal standard. nih.gov |
| MS³ (Tandem MS) | Localization of double bonds in the fatty acyl chain. nih.gov | Successfully identified double bond positions in β-GalCer isomers from brain extracts. nih.gov |
Detailed research findings from the application of shotgun mass spectrometry with gas-phase ion chemistry to a porcine brain extract are presented in the interactive table below. This demonstrates the method's ability to provide both relative and absolute quantification of specific cerebroside isomers.
| Isomer | Relative Abundance (%) (Mean ± SD) | Absolute Quantity (pmol/mg of extract) (Mean ± SD) |
| β-GlcCer(d18:1/16:0) | 16.2 ± 0.6 | 1.8 ± 0.1 |
| β-GalCer(d18:1/16:0) | 83.8 ± 0.6 | 9.5 ± 0.5 |
| α-GalCer(d18:1/16:0) | Not-detectable | Not-detectable |
| Data derived from analysis of porcine brain extract. nih.gov |
Experimental Model Systems in Cerebroside D Research
In Vitro Cell Culture Models
In vitro studies using cultured cells are fundamental in dissecting the molecular mechanisms of action of compounds like Cerebroside D.
Extensive literature searches did not yield specific studies investigating the direct effects of this compound on PC12 (rat pheochromocytoma), MCF-7 (human breast cancer), HL-60 (human promyelocytic leukemia), Osteoarthritis Synovial Fibroblasts (OASFs), or Rheumatoid Arthritis Synovial Fibroblasts (RASFs) cell lines. Research on other types of cerebrosides has been conducted in some of these cell lines, but the specific actions of this compound remain uncharacterized in these particular models.
The immunomodulatory properties of this compound have been primarily investigated using T lymphocytes. In studies utilizing lymph node cells, this compound demonstrated a dose-dependent inhibition of proliferation in T cells activated by concanavalin (B7782731) A or by anti-CD3 plus anti-CD28 antibodies. osti.govnih.gov Notably, the compound did not affect unactivated, naive lymphocytes. osti.govnih.gov Further investigation revealed that this compound prevents activated T cells from entering the S and G2/M phases of the cell cycle and induces apoptosis, as evidenced by the cleavage of caspases 3, 9, 12, and PARP. osti.govnih.gov
Current research has not specifically detailed the effects of this compound on macrophage activation. While the broader class of sphingolipids, including ceramides (B1148491), is known to play a role in macrophage function, the direct impact of this compound on this cell type has not been reported.
| Experimental System | Activator | Observed Effects of this compound | Key Findings |
|---|---|---|---|
| Lymph Node Cells | Concanavalin A (Con A) | Dose-dependent inhibition of proliferation | Inhibits T cell proliferation upon activation. |
| Lymph Node Cells | Anti-CD3 + Anti-CD28 antibodies | Inhibition of proliferation | Prevents cell cycle progression (S and G2/M phases) and induces apoptosis. osti.govnih.gov |
While this compound itself is often isolated from fungal sources, studies detailing its specific effects as an external agent on yeast or other fungal cell models are not available. The broader class of cerebrosides is recognized as a structural component of fungal cell membranes and is involved in processes like morphological transition and growth. nih.govresearchgate.netnih.gov
In plant cell models, research has focused on cerebrosides as elicitors of defense responses. Studies on rice cell suspension cultures have shown that cerebrosides can induce the accumulation of phytoalexins and pathogenesis-related (PR) proteins, key components of the plant's innate immune system. This elicitor activity was found to be more potent than that of jasmonic acid and chitin (B13524) oligomers. The signaling pathway for this response appears to involve calcium ions, as the effect was inhibited by Ca2+ channel blockers.
In Vivo Animal Models for Pathogenesis Studies
In vivo models are crucial for understanding the physiological effects of a compound in a whole organism.
This compound has been investigated for its therapeutic potential in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics aspects of human inflammatory bowel disease. osti.govnih.gov Administration of this compound significantly ameliorated the clinical signs of colitis, including reducing weight loss and mortality rate. osti.govnih.gov
Mechanistically, this compound was found to suppress the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-1beta (IL-1β) in the colon tissue of the colitis-induced animals. osti.govnih.gov Concurrently, it led to a significant increase in the serum level of the anti-inflammatory cytokine interleukin-10 (IL-10). osti.govnih.gov These effects are linked to its ability to target activated T cells, thereby mitigating the T-cell-mediated immune response that drives the pathology of DSS-induced colitis.
| Parameter | Effect of this compound Treatment | Associated Molecular Changes |
|---|---|---|
| Body Weight | Significant recovery of weight loss. | Suppression of pro-inflammatory response. |
| Survival Rate | Dose-dependent increase in survival. | |
| Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) in Colon | Decreased levels. nih.gov | Inhibition of T-cell mediated inflammation. |
| Anti-inflammatory Cytokine (IL-10) in Serum | Increased levels. nih.gov | Promotion of immunosuppressive environment. |
There are no specific studies available that have examined the effects of this compound in animal models of inflammatory arthritis. Research in this area has been conducted with other types of cerebrosides, such as soya-cerebroside, which has shown anti-inflammatory effects in models of both osteoarthritis and rheumatoid arthritis. However, the potential role of this compound in arthritis models remains to be investigated.
Dysmyelinating Models
Dysmyelinating experimental models are crucial for understanding the pathological significance of various myelin components, including the family of fast-migrating cerebrosides (FMCs), of which this compound is a member. These models, often involving genetic mutations in mice, replicate aspects of human dysmyelinating disorders and have demonstrated a significant correlation between the reduction of FMCs and the severity of dysmyelination.
Notably, research utilizing murine mutants such as the "jimpy" and "quaking" mice has been instrumental. nih.gov These models exhibit genetic defects that lead to a substantial reduction in myelin formation. nih.gov Concurrently, a dramatic decline in the concentration of FMCs is observed in the brains of these animals when compared to their wild-type littermates. nih.gov This finding underscores the role of FMCs as integral components of the myelin sheath. nih.gov
The total absence of FMCs in ceramide galactosyl-transferase (GalT1) knockout mutant mice further solidifies their dependence on galactosylceramide (GalCer) for their synthesis. nih.gov This particular knockout model is characterized by rapid myelin deterioration within the initial weeks of life, highlighting the critical role of neutral glycosphingolipids, including FMCs, in the proper formation and function of myelin in the vertebrate brain. nih.gov
The following table summarizes the findings on the concentration of Galactosylceramide and Fast-Migrating Cerebrosides in these dysmyelinating murine models.
| Murine Strain | GalCer with NFA (% of control) | GalCer with HFA (% of control) | FMC with NFA (% of control) | FMC with HFA (% of control) |
|---|---|---|---|---|
| Jimpy | 18.1 | 11.0 | 15.2 | 12.5 |
| Quaking | 34.2 | 20.5 | 30.1 | 22.1 |
Data adapted from Dasgupta, S., et al. (2009). The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis. nih.gov NFA: Nonhydroxy fatty acid; HFA: 2-hydroxy fatty acid.
Fungal Infection Models (e.g., Cryptococcal meningitis)
While direct experimental research focusing specifically on this compound in fungal infection models is not extensively documented, the broader class of fungal cerebrosides and related glycosphingolipids has been identified as playing a significant role in the pathogenesis of fungal infections, including cryptococcal meningitis. scielo.brnih.gov This disease is primarily caused by the encapsulated yeast Cryptococcus neoformans. nih.gov
In various fungal pathogens, including C. neoformans, ceramide monohexosides (CMHs), or cerebrosides, are involved in crucial processes such as morphological transitions and fungal growth. scielo.brnih.gov The structural and functional aspects of these fungal cerebrosides are considered potential targets for the development of new antifungal therapies. scielo.br
Experimental models are essential in elucidating the role of these lipids in infection. For instance, studies have shown that glucosylceramide (GlcCer), a type of cerebroside, is critical for the growth and dissemination of Cryptococcus. nih.gov Infections in mice with C. neoformans appear to be dependent on the presence of specific GlcCer structures. mdpi.com
Furthermore, the significance of the broader category of sphingolipids in the virulence of C. neoformans has been demonstrated in various infection models. A mutant strain of C. neoformans with downregulated synthesis of inositolphosphorylceramide (IPC), another important sphingolipid, was found to be non-pathogenic in a rabbit model of cryptococcal meningitis. scielo.br This same mutant also exhibited impaired growth within a macrophage cell line, a key cell type involved in the host's immune response. scielo.br These findings from animal and cellular models highlight the importance of the biosynthetic pathways of cerebrosides and other sphingolipids for the virulence of pathogenic fungi like C. neoformans.
Future Research Directions and Unanswered Questions in Cerebroside D Biology
Elucidating Undiscovered Biological Functions
The primary and most fundamental unanswered question is: what is the biological function of Cerebroside D? Before any undiscovered roles can be elucidated, its very existence and primary functions must be established. Future research would need to begin with the isolation and structural characterization of this compound. Once its structure is known, researchers could begin to hypothesize its potential roles based on its constituent parts—the specific fatty acid, sphingoid base, and sugar. Key areas of initial investigation would likely include its localization within tissues and cells, which could provide clues to its function. For instance, a high concentration in the myelin sheath would suggest a role in nerve insulation, a known function of other cerebrosides. lipotype.comfiveable.me
Unraveling Complex Molecular Interaction Networks
Understanding how a molecule interacts with other cellular components is key to deciphering its function. For this compound, this entire interaction network is a black box. The initial steps would involve identifying proteins, lipids, and other molecules that bind to this compound. Techniques such as affinity chromatography-mass spectrometry could be employed, using synthesized this compound as bait to capture interacting partners. Researchers would be particularly interested in whether it interacts with cell surface receptors, ion channels, or enzymes, as such interactions are critical for cell signaling and other vital processes. wikipedia.org
Development of Advanced Analytical Tools for In Situ Studies
The study of any molecule in its natural environment—in situ—requires highly specific analytical tools. Currently, no such tools exist for this compound. A critical area of future development would be the generation of specific antibodies or molecular probes that can recognize and bind to this compound within a cell or tissue. These tools would be invaluable for techniques like immunofluorescence microscopy and flow cytometry, allowing researchers to visualize the precise location and dynamic changes in the distribution of this compound in response to various stimuli. Furthermore, advanced mass spectrometry imaging techniques could be adapted to map its distribution in tissue sections.
Exploring Genetic and Epigenetic Regulation of this compound Metabolism
The biosynthesis and degradation of cerebrosides are controlled by a complex interplay of genetic and epigenetic factors. creative-proteomics.com For this compound, the genes encoding the enzymes responsible for its synthesis and breakdown are completely unknown. A primary research goal would be to identify these genes. This could be approached by searching for enzymes that can utilize the specific precursors of this compound. Once these genes are identified, researchers can investigate how their expression is regulated. This includes studying transcription factors that control their expression and epigenetic modifications, such as DNA methylation and histone modifications, that can switch these genes on or off in different cell types or under different conditions.
Comparative Studies Across Diverse Organisms and Pathological States
Determining the presence and abundance of this compound in different organisms could provide insights into its evolutionary origins and conserved functions. A key question is whether this compound is unique to certain species or is more widespread. Additionally, investigating its levels in various disease states is a crucial avenue of future research. For example, given the role of other sphingolipids in neurodegenerative diseases and cancer, it would be pertinent to examine whether the metabolism of this compound is altered in these conditions. fiveable.me Such studies could reveal if this compound has potential as a biomarker for disease or as a target for therapeutic intervention.
Q & A
Q. What are the structural characteristics of Cerebroside D, and how do they influence its biological function?
this compound is a glycosphingolipid composed of a ceramide backbone linked to a monosaccharide (e.g., galactose or glucose). Structural variations, such as the type of sugar (galactose vs. glucose) and the length/unsaturation of the fatty acid chain, determine its localization and function. For example, galactocerebrosides dominate in neural tissues and are critical for myelin sheath integrity, while glucocerebrosides contribute to skin permeability barriers . Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to resolve these structural nuances.
Q. What experimental techniques are commonly employed to quantify this compound in biological samples?
Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and high-resolution mass spectrometry (e.g., Q Exactive Orbitrap-MS) are standard methods. TLC provides preliminary separation, while HPLC-MS enables precise quantification and structural identification. For reproducibility, protocols must specify solvent systems, column types, and internal standards .
Q. How is this compound synthesized in eukaryotic cells, and what are key regulatory steps?
Synthesis occurs in the endoplasmic reticulum and Golgi apparatus, where glycosyltransferases catalyze the addition of glucose or galactose to ceramide. Key regulatory enzymes include UDP-glucose ceramide glucosyltransferase (for glucocerebrosides) and galactosyltransferases (for galactocerebrosides). Knockout models or enzyme inhibitors (e.g., miglustat for glucosylceramide synthase) are used to study pathway modulation .
Q. What role does this compound play in neurodegenerative diseases?
Abnormal cerebroside metabolism is linked to lysosomal storage disorders like Krabbe disease (galactocerebroside accumulation) and Gaucher disease (glucocerebroside accumulation). Disease models involve patient-derived fibroblasts or CRISPR-engineered cell lines to study enzyme deficiencies (e.g., galactocerebrosidase in Krabbe) .
Q. How do researchers validate the purity of isolated this compound compounds?
Purity is assessed using tandem MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for chromatographic homogeneity. For novel compounds, elemental analysis and X-ray crystallography may supplement these methods .
Advanced Research Questions
Q. What strategies are effective for isolating novel cerebroside derivatives from natural sources?
Bioactivity-guided fractionation is commonly used. For example, Lindera glauca twigs were extracted with methanol, partitioned via solvent-solvent fractionation, and purified using column chromatography (silica gel, Sephadex LH-20). Anti-inflammatory activity assays (e.g., nitric oxide inhibition in microglial cells) can guide isolation .
Q. How can researchers optimize analytical methods for this compound in complex matrices like brain tissue?
Method optimization involves:
- Sample preparation : Folch extraction (chloroform-methanol) to isolate total lipids.
- Sensitivity enhancement : Derivatization (e.g., permethylation) to improve MS ionization.
- Data validation : Use isotopically labeled internal standards (e.g., d18:1/12:0 glucocerebroside) to correct for matrix effects .
Q. What in vitro models are suitable for studying this compound’s role in neuroinflammation?
Primary microglial cultures or BV-2 cell lines treated with lipopolysaccharide (LPS) can model neuroinflammation. Cerebroside effects are quantified via cytokine profiling (ELISA for TNF-α, IL-6) and NF-κB pathway activation (western blot). Dose-response curves and cytotoxicity controls (e.g., MTT assay) are critical .
Q. How can structural heterogeneity in this compound complicate data interpretation, and what statistical approaches mitigate this?
Heterogeneity in fatty acid chain length and hydroxylation introduces variability in bioactivity. Multivariate analysis (e.g., PCA or PLS-DA) can correlate structural features with functional outcomes. Machine learning models trained on lipidomic datasets may predict structure-activity relationships .
Q. What methodologies address contradictory findings in this compound’s role in disease mechanisms?
Contradictions often arise from model specificity (e.g., cell lines vs. in vivo) or analytical sensitivity. To resolve these:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
